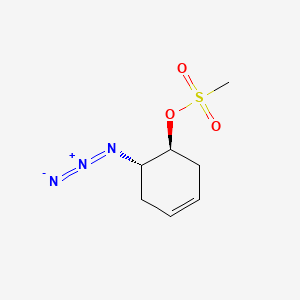
(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate is a chemical compound that features an azido group and a methanesulfonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate typically involves the azidation of a cyclohexene derivative followed by esterification with methanesulfonyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the esterification process. The azidation step may involve the use of sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Methanesulfonyl Chloride (CH3SO2Cl): Used for esterification.
Triethylamine (Et3N): Used as a base to neutralize acids formed during reactions.
Dimethylformamide (DMF): A polar aprotic solvent used to facilitate nucleophilic substitution.
Major Products
Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl Methanesulfonate: Lacks the azido group, making it less reactive in certain types of reactions.
6-Azidocyclohex-3-en-1-ol: Similar structure but lacks the methanesulfonate ester, affecting its reactivity and solubility.
Uniqueness
(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate is unique due to the presence of both the azido group and the methanesulfonate ester. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications.
Eigenschaften
Molekularformel |
C7H11N3O3S |
|---|---|
Molekulargewicht |
217.25 g/mol |
IUPAC-Name |
[(1S,6S)-6-azidocyclohex-3-en-1-yl] methanesulfonate |
InChI |
InChI=1S/C7H11N3O3S/c1-14(11,12)13-7-5-3-2-4-6(7)9-10-8/h2-3,6-7H,4-5H2,1H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
KZRNCXIYMRJZEN-BQBZGAKWSA-N |
Isomerische SMILES |
CS(=O)(=O)O[C@H]1CC=CC[C@@H]1N=[N+]=[N-] |
Kanonische SMILES |
CS(=O)(=O)OC1CC=CCC1N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Diamino-9-{4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium; 3,6-diamino-9-{5-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium](/img/structure/B11825850.png)

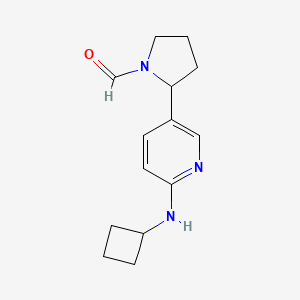



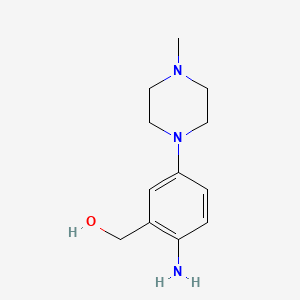
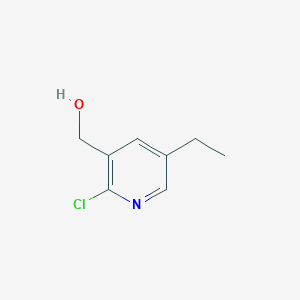

![(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11825909.png)
![N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825917.png)
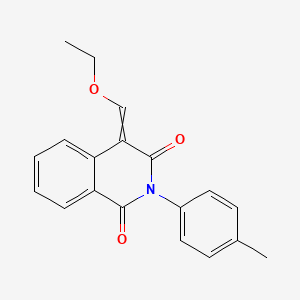
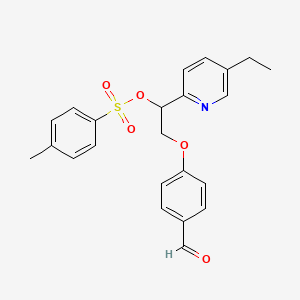
![1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11825936.png)
